Desmethyl Mirtazapine-d4
CAS No.: 1188331-80-7
Cat. No.: VC0196638
Molecular Formula: C16H13N3D4
Molecular Weight: 255.36
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1188331-80-7 |
---|---|
Molecular Formula | C16H13N3D4 |
Molecular Weight | 255.36 |
Basic Chemical Properties and Structure
Desmethyl Mirtazapine-d4 is a deuterium-labeled variant of N-desmethylmirtazapine, which is an active metabolite of the antidepressant mirtazapine. The compound features four deuterium atoms (hydrogen isotopes with an additional neutron) strategically incorporated into its structure. This deuteration creates a compound with nearly identical chemical behavior to the non-deuterated version but with a distinct mass that can be leveraged in analytical applications.
Chemical Identity and Nomenclature
Desmethyl Mirtazapine-d4 Hydrochloride is identified by the CAS number 1188266-12-7 . The compound is known by several synonyms, including:
-
IMpurity D-d4
-
NorMirtazepin-d4 Hydrochloride
-
[2H4]-N-Desmethyl Mirtazapine HCl
-
N-DeMethylMirtazapine-d4 Hydrochloride
-
N-DesMethylMirtazapine-d4 Hydrochloride
-
Mirtazapine EP Impurity D-d4 HCl (N-Desmethyl Mirtazapine-d4 HCl)
-
1,2,3,4,10,14b-Hexahydro-pyrazino[2,1-a]pyrido[2,3-c]benzazepine-d4 Hydrochloride
The systematic IUPAC name reflects its complex heterocyclic structure featuring a combination of pyrazine, pyridine, and benzazepine ring systems. This intricate molecular architecture contributes to its unique pharmacological profile and analytical utility.
Molecular Properties
The molecular formula of Desmethyl Mirtazapine-d4 Hydrochloride is C16H18ClN3, though this appears to be inconsistent with the deuterated nature of the compound (which would be better represented as C16H14D4ClN3) . The molecular weight is reported as 287.79 g/mol . The compound features a tricyclic structure similar to its parent compound mirtazapine but lacks a methyl group, hence the "desmethyl" designation.
Analytical Methods and Applications
Desmethyl Mirtazapine-d4 plays a crucial role in analytical chemistry, particularly in pharmaceutical research and therapeutic drug monitoring. Its deuterated structure makes it an excellent internal standard for quantitative analysis using mass spectrometry.
Mass Spectrometry Parameters
Mass spectrometry is a primary analytical technique used for the detection and quantification of Desmethyl Mirtazapine-d4. The Multiple Reaction Monitoring (MRM) parameters for mirtazapine, which would be similar but distinct for its deuterated metabolite, include:
Parameter | Value |
---|---|
MRM transitions (m/z) | 286.1→195, 286.1→71.9 |
Collision energy (eV) | 36, 30 |
Cone voltage (V) | 46 |
Retention time (min) | 4.5 |
Table 1: Mass spectrometry parameters for mirtazapine detection
The deuterated analog would show similar fragmentation patterns but with mass shifts corresponding to the four deuterium atoms, allowing researchers to distinguish between the analyte and the internal standard during analysis.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly employed for the separation and determination of mirtazapine and its metabolites including N-desmethylmirtazapine. A documented method utilizes:
-
Reverse-phase C18 column (250 x 4.6 mm i.d., ODS-3)
-
Gradient elution at 40°C
-
Mobile phase A: 20 mM potassium phosphate buffer (pH 3.9), acetonitrile, and triethylamine (75.0:24.9:0.1, v/v/v)
-
Mobile phase B: Absolute acetonitrile
This chromatographic approach achieves effective separation of mirtazapine and its metabolites, facilitating accurate quantification in biological samples. The deuterated analog would follow similar chromatographic behavior but would be distinguished in the detector, particularly when mass spectrometry is employed.
Role in Pharmacokinetic Studies
Desmethyl Mirtazapine-d4 serves as a valuable tool in pharmacokinetic research, allowing scientists to track drug metabolism with high precision.
Internal Standard Applications
As an internal standard, Desmethyl Mirtazapine-d4 helps overcome various analytical challenges:
-
Matrix effects in biological samples
-
Extraction efficiency variations
-
Instrument response fluctuations
-
Run-to-run variability
The compound's deuteration provides mass spectral differentiation while maintaining nearly identical chemical behavior to the analyte of interest, making it ideal for quantitative bioanalysis. In plasma samples, calibration curves for mirtazapine and its metabolites typically cover concentration ranges that vary by compound, with mirtazapine often measured at concentrations between 0.075-1.5 μg/mL for therapeutic drug monitoring .
Metabolism Studies
-
Track metabolic pathways
-
Measure conversion rates
-
Assess inter-individual variability in drug metabolism
-
Identify potential drug-drug interactions affecting metabolism
These studies are essential for understanding the complete clinical profile of mirtazapine and optimizing its therapeutic use in diverse patient populations.
Therapeutic Relevance
While Desmethyl Mirtazapine-d4 itself is primarily an analytical tool rather than a therapeutic agent, understanding the properties and behavior of the non-deuterated N-desmethylmirtazapine has important clinical implications.
Therapeutic Drug Monitoring
Determination of mirtazapine and N-desmethylmirtazapine levels in biological fluids is essential for:
-
Achieving successful therapy
-
Avoiding toxicity related to drug interactions
-
Managing genetic variability in metabolism
Therapeutic drug monitoring studies benefit from the availability of deuterated standards like Desmethyl Mirtazapine-d4, which enable more precise and reliable quantification methods.
Research Applications and Methods Development
The development of analytical methods for detecting and quantifying mirtazapine and its metabolites represents an important area of research in which Desmethyl Mirtazapine-d4 plays a crucial role.
Method Validation Parameters
Analytical methods using Desmethyl Mirtazapine-d4 as an internal standard typically require validation across several parameters:
Validation Parameter | Typical Requirement |
---|---|
Linearity | r² > 0.99 across relevant concentration range |
Precision | CV < 15% (< 20% at LLOQ) |
Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
Selectivity | No significant interference from matrix components |
Recovery | Consistent, though not necessarily 100% |
Stability | Demonstrated under relevant conditions |
Table 2: Typical method validation parameters for analytical methods
These rigorous validation procedures ensure that quantitative results using Desmethyl Mirtazapine-d4 as an internal standard are reliable for clinical and research applications.
Internal Standard Selection Criteria
The selection of Desmethyl Mirtazapine-d4 as an internal standard is based on several desirable characteristics:
-
Similar chemical structure to the analyte
-
Distinguished mass spectral properties due to deuteration
-
Similar extraction recovery in sample preparation
-
Comparable chromatographic behavior
-
Absence in biological samples
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume